1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol
CAS No.:
Cat. No.: VC17692024
Molecular Formula: C9H11N3OS
Molecular Weight: 209.27 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol -](/images/structure/VC17692024.png)
Specification
Molecular Formula | C9H11N3OS |
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Molecular Weight | 209.27 g/mol |
IUPAC Name | 1-(2-methoxyethyl)-3H-imidazo[4,5-c]pyridine-2-thione |
Standard InChI | InChI=1S/C9H11N3OS/c1-13-5-4-12-8-2-3-10-6-7(8)11-9(12)14/h2-3,6H,4-5H2,1H3,(H,11,14) |
Standard InChI Key | HAAJPUMPKPSDBR-UHFFFAOYSA-N |
Canonical SMILES | COCCN1C2=C(C=NC=C2)NC1=S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol (PubChem CID: 79295276) belongs to the imidazo[4,5-c]pyridine family, characterized by a fused bicyclic system comprising a pyridine ring and an imidazole moiety . The molecular formula is C₉H₁₁N₃OS, with a molecular weight of 209.27 g/mol . The IUPAC name, 1-(2-methoxyethyl)-3H-imidazo[4,5-c]pyridine-2-thione, reflects the substitution pattern: a 2-methoxyethyl group at position 1 and a thione (-S) functional group at position 2 .
Key Structural Features:
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Imidazo[4,5-c]pyridine core: The fusion of imidazole (positions 4,5) to pyridine (position c) creates a planar aromatic system conducive to π-π stacking interactions .
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2-Methoxyethyl substituent: Introduces steric bulk and hydrophilicity, potentially influencing solubility and target binding .
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Thione group: The sulfur atom at position 2 may participate in hydrogen bonding or coordinate with metal ions in biological systems .
Spectroscopic and Computational Data
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3D Conformer Analysis: PubChem’s interactive model reveals a bent conformation due to the 2-methoxyethyl chain, with the thione group oriented perpendicular to the bicyclic plane .
Synthesis and Derivatives
Structural Analogues and Activity
Imidazo[4,5-c]pyridine derivatives exhibit diverse biological activities, particularly as kinase inhibitors. For instance:
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Compound 1s ( ): An imidazo[4,5-c]pyridin-2-one derivative showed submicromolar inhibition of Src/Fyn kinases and antiproliferative effects on glioblastoma cells .
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1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS 7321-94-0): A simpler analogue with a methyl group instead of methoxyethyl, highlighting the impact of substituents on activity .
Physicochemical and Pharmacokinetic Properties
Predicted Physicochemical Parameters
ADME Predictions
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Blood-Brain Barrier (BBB) Penetration: Moderate likelihood due to molecular weight < 450 and LogP ~1.2 .
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CYP450 Inhibition: Low risk (predicted via SwissADME), reducing drug-drug interaction potential.
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Aqueous Solubility: ~0.1 mg/mL (moderate), suitable for oral administration .
Biological Relevance and Hypothesized Mechanisms
Antiproliferative Activity
In glioblastoma cell lines (U87, U251), related compounds reduced proliferation at IC₅₀ values of 2–10 μM . Molecular dynamics simulations suggest that bulky substituents (e.g., cyclopentyl) improve binding affinity by occupying hydrophobic pockets .
Future Directions and Applications
Medicinal Chemistry Optimization
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Bioisosteric Replacement: Substituting the thione with sulfonamide or carboxylic acid groups to modulate reactivity.
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Prodrug Development: Esterification of the methoxyethyl group to enhance oral bioavailability.
Target Identification Studies
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Kinase Profiling: Screen against panels of 100+ kinases to identify selectivity patterns.
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In Vivo Efficacy: Evaluate pharmacokinetics and tumor growth inhibition in glioblastoma xenograft models.
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